molecular formula C13H18O3 B1271320 2,4-Dipropoxybenzaldehyde CAS No. 156744-09-1

2,4-Dipropoxybenzaldehyde

Cat. No.: B1271320
CAS No.: 156744-09-1
M. Wt: 222.28 g/mol
InChI Key: MVOWILXGBBQBMR-UHFFFAOYSA-N
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Description

Contextualization of Benzaldehyde (B42025) Derivatives in Advanced Organic Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are cornerstone compounds in organic chemistry. wikipedia.org They consist of a benzene (B151609) ring substituted with a formyl group, and their chemical reactivity is a subject of extensive study. wikipedia.orgontosight.ai The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including oxidations to form benzoic acids, reductions to yield benzyl (B1604629) alcohols, and various condensation reactions. wikipedia.org The versatility of benzaldehyde derivatives makes them invaluable as starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. wikipedia.orgontosight.aiwisdomlib.org

The addition of various substituent groups to the benzaldehyde structure gives rise to a vast family of derivatives with tailored properties. wisdomlib.org These substituents can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and physical characteristics. ontosight.ai For instance, the introduction of atoms or functional groups can be crucial in the synthesis of Schiff bases and pyrazole (B372694) derivatives. wisdomlib.org

Significance of Substituted Benzaldehydes in Material Science and Synthetic Chemistry

Substituted benzaldehydes are not only pivotal in academic research but also hold significant industrial importance. They serve as precursors to a range of organic compounds, from plastic additives to specialized polymers. wikipedia.orgontosight.ai In material science, the incorporation of substituted benzaldehydes into polymer chains or as part of liquid crystal structures can impart specific optical, thermal, or electronic properties. For example, azomethine compounds synthesized from substituted benzaldehydes have shown luminescent properties and the ability to undergo oxidative polymerization, making them promising for applications as electroactive materials. scirp.org The nature and position of the substituents on the benzaldehyde ring are critical in determining the properties of the final material. scirp.org

In synthetic chemistry, the development of efficient methods for the synthesis of functionalized benzaldehydes is an active area of research. organic-chemistry.orgacs.orgacs.org Modern synthetic strategies focus on creating these valuable building blocks through methods that are both versatile and environmentally conscious. acs.org The ability to selectively introduce various functional groups onto the benzaldehyde scaffold allows chemists to design and construct complex molecular architectures with a high degree of precision. acs.orgacs.org

Overview of 2,4-Dipropoxybenzaldehyde and Related Propoxybenzaldehyde Systems in Academic Literature

This compound is a disubstituted benzaldehyde featuring two propoxy groups (-OCH2CH2CH3) at positions 2 and 4 of the benzene ring. While specific, in-depth studies on this compound itself are not abundant in the readily available literature, research on related propoxybenzaldehyde systems provides valuable insights.

For instance, studies on 3,4-dipropoxybenzaldehyde (B8585994) have reported its synthesis and characterization. researchgate.netmdpi.com Research has also been conducted on other alkoxy-substituted benzaldehydes, such as 2-propoxybenzaldehyde (B1295663) and its isomers, in various contexts, including their potential as insect repellents. oup.com The synthesis of various propoxy- and other alkoxy-substituted benzaldehydes is often a key step in the preparation of more complex target molecules, such as chromophores for electro-optical materials or inhibitors of biological targets like influenza virus neuraminidase. researchgate.netmdpi.comresearchgate.net The presence of the propoxy groups can influence the solubility, reactivity, and biological activity of the parent molecule.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 156744-09-1
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol

Data sourced from publicly available chemical databases.

Research Gaps and Future Directions for this compound Studies

A comprehensive review of the current literature reveals that while the synthesis and utility of benzaldehyde derivatives are well-established, this compound remains a relatively underexplored compound. snhu.edunih.gov This presents a clear research gap and an opportunity for further investigation. snhu.edu

Future research could focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and scalable synthetic routes to this compound would make it more accessible for further studies.

Exploration of Chemical Reactivity: A detailed investigation into the reactivity of this compound in various organic reactions could uncover new synthetic applications. The electronic effects of the two propoxy groups likely influence the reactivity of the aldehyde functionality and the aromatic ring in unique ways.

Material Science Applications: The unique substitution pattern of this compound could be leveraged in the design of new materials. For example, it could be explored as a monomer or precursor for polymers with specific liquid crystalline or non-linear optical properties.

Biological Activity Screening: Many substituted benzaldehydes exhibit interesting biological activities. ontosight.ai Screening this compound for potential applications in medicinal chemistry or agrochemicals could yield valuable discoveries.

Identifying and addressing these research gaps will be crucial for unlocking the full potential of this compound and expanding the broader understanding of substituted benzaldehyde systems. youtube.comyoutube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dipropoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOWILXGBBQBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368484
Record name 2,4-Dipropoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156744-09-1
Record name 2,4-Dipropoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dipropoxybenzaldehyde and Its Functionalized Analogues

Established Synthetic Routes to 2,4-Dipropoxybenzaldehyde

The creation of this compound typically involves a two-step process: the alkylation of a dihydroxybenzene precursor followed by the introduction of a formyl group.

Alkylation Strategies for Catechol and Resorcinol (B1680541) Precursors

The Williamson ether synthesis is a fundamental and widely used method for preparing the 1,3-dipropoxybenzene (B1362954) intermediate from resorcinol (1,3-dihydroxybenzene). nih.govresearchgate.net This reaction involves the deprotonation of resorcinol with a base, such as potassium carbonate (K2CO3), to form a diphenoxide intermediate. nih.govresearchgate.net This intermediate then undergoes nucleophilic substitution with an alkyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, in a suitable solvent like acetone (B3395972) to yield 1,3-dipropoxybenzene. nih.govresearchgate.net The reaction is generally carried out under reflux conditions to ensure completion. semanticscholar.org

Similarly, catechol (1,2-dihydroxybenzene) can be alkylated to produce 1,2-dipropoxybenzene, a precursor for the synthesis of 3,4-dipropoxybenzaldehyde (B8585994). The general principle of the Williamson ether synthesis applies here as well, with catechol being treated with a base and an appropriate propyl halide.

Table 1: Reagents and Conditions for Alkylation of Dihydroxybenzene Precursors

PrecursorAlkylating AgentBaseSolventTypical ConditionProduct
Resorcinol1-BromopropaneK2CO3AcetoneReflux1,3-Dipropoxybenzene
Catechol1-BromopropaneK2CO3AcetoneReflux1,2-Dipropoxybenzene
3,4-Dihydroxybenzaldehyde (B13553)Propyl HalideK2CO3AcetoneReflux3,4-Dipropoxybenzaldehyde

Formylation Reactions for Aromatic Ring Functionalization (e.g., Bouveault-type reactions)

Once the dipropoxybenzene ether is obtained, the next crucial step is the introduction of the aldehyde (formyl) group onto the aromatic ring. Several formylation methods can be employed, with the Bouveault aldehyde synthesis being a notable example. cambridge.orgwikipedia.orgblogspot.com

The Bouveault reaction involves the formylation of an aryl halide or an organometallic compound. cambridge.orgwikipedia.org In the context of synthesizing dipropoxybenzaldehydes, a common pathway starts with the bromination of the dipropoxybenzene intermediate. researchgate.netresearchgate.net The resulting brominated compound can then be converted into a Grignard reagent or an organolithium species. wikipedia.orgblogspot.com This organometallic intermediate subsequently reacts with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic hydrolysis to yield the desired aldehyde. cambridge.orgwikipedia.orgresearchgate.net This method offers a versatile route to various aldehydes. researchgate.netresearchgate.net

Other formylation techniques, such as the Vilsmeier-Haack and Rieche-Gross reactions, can also be utilized. wiley.com For instance, the Rieche-Gross formylation has been used to prepare 2,5-dihexylbenzaldehyde, demonstrating its applicability to substituted benzene (B151609) rings. wiley.com

Synthesis of Positional Isomers and Regio-Functionalized Derivatives

The synthesis of positional isomers such as 2,6-dipropoxybenzaldehyde and 3,4-dipropoxybenzaldehyde requires specific strategies to control the regioselectivity of the functionalization.

For 3,4-dipropoxybenzaldehyde , a common approach is to start with 3,4-dihydroxybenzaldehyde and perform a Williamson ether synthesis to introduce the two propoxy groups. nih.gov This ensures the desired substitution pattern is established from the beginning.

The synthesis of 2,6-dipropoxybenzaldehyde can be more challenging due to the steric hindrance around the 2 and 6 positions. semanticscholar.org One reported method involves the O-alkylation of 2-hydroxy-6-methoxybenzaldehyde (B112916) to introduce a second, different alkoxy group. semanticscholar.org A more general approach would involve the formylation of 1,3-dipropoxybenzene, though this can lead to a mixture of isomers requiring careful separation. semanticscholar.org Researchers have explored directed ortho-metalation strategies on 1,3-dialkoxybenzenes using organolithium reagents to achieve regioselective formylation at the 2-position. semanticscholar.org

Derivatization of the Aldehyde Moiety in this compound

The aldehyde functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives.

One common derivatization is the conversion of the aldehyde to an oxime, which can be further reduced to an amine or undergo other transformations. Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds, such as malonic acid or cyanoacetic acid derivatives, in the presence of a base. This reaction is instrumental in creating new carbon-carbon bonds and extending the molecular framework for applications like electro-optic chromophores. researchgate.net

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of compounds. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is also a standard method for the characterization and quantification of aldehydes. hitachi-hightech.comnih.govepa.govresearchgate.netneliti.com

Table 2: Examples of Aldehyde Derivatization Reactions

Reagent(s)Reaction TypeProduct Functional Group
HydroxylamineCondensationOxime
Malonic Acid / BaseKnoevenagel Condensationα,β-Unsaturated Carboxylic Acid
Acetic Anhydride / BasePerkin Reactionα,β-Unsaturated Acid
Grignard Reagents (e.g., CH3MgBr)Nucleophilic AdditionSecondary Alcohol
Sodium Borohydride (NaBH4)ReductionPrimary Alcohol
Potassium Permanganate (KMnO4)OxidationCarboxylic Acid
2,4-DinitrophenylhydrazineCondensationHydrazone

Synthetic Challenges and Optimization of Reaction Conditions

The synthesis of dipropoxybenzaldehydes is not without its challenges. One significant hurdle is achieving high regioselectivity during the formylation of 1,3-dipropoxybenzene, as this can lead to a mixture of the 2,4- and 2,6-isomers, which can be difficult to separate. semanticscholar.org The choice of formylation agent and reaction conditions is critical to favor the desired isomer.

In alkylation reactions, incomplete conversion can lead to mixtures of mono- and di-alkylated products, necessitating careful control of stoichiometry and reaction times. The presence of impurities can also complicate subsequent steps and the final purification. nih.gov

Optimization of reaction conditions often involves screening different bases, solvents, temperatures, and reaction times to maximize yield and purity. For instance, in Bouveault-type reactions, the choice of the organometallic reagent (Grignard vs. organolithium) and the reaction temperature can significantly impact the outcome. blogspot.com The use of co-solvents or sonication has been shown to improve yields in some cases. blogspot.com

Advanced Purification and Isolation Techniques for Dipropoxybenzaldehyde Compounds

Given that the synthesis of dipropoxybenzaldehydes can result in isomeric mixtures and other impurities, advanced purification techniques are often necessary. rsc.org Column chromatography is a standard method for separating components based on their differential adsorption to a stationary phase. rsc.org Silica gel or alumina (B75360) are common stationary phases used for the purification of these compounds. rsc.org

For challenging separations of isomers with very similar physical properties, more advanced techniques may be required. nih.gov High-performance liquid chromatography (HPLC), particularly peak-recycling HPLC, has proven effective for the separation of complex isomer mixtures, achieving high purity levels. rsc.orgresearchgate.net

Crystallization is another powerful purification technique. nih.gov In some cases, a supramolecular crystallization-based approach has been developed for the shape-dependent separation of geometrical isomers. nih.gov This method relies on the ability of a host molecule to preferentially form solvate crystals with a specific isomer. nih.gov Additionally, techniques like thin-layer chromatography (TLC) are routinely used to monitor reaction progress and assess the purity of fractions collected during chromatography. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of 2,4 Dipropoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 2,4-Dipropoxybenzaldehyde.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons on the substituted benzene (B151609) ring, and the protons of the two propoxy groups. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for signal assignment.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet far downfield. The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted ring. The two propoxy groups, while chemically similar, are in different electronic environments (ortho vs. para to the aldehyde) and may show slightly different chemical shifts. Each propoxy group (-O-CH₂-CH₂-CH₃) will display a triplet for the terminal methyl (CH₃) protons, a sextet or multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~9.80s (singlet)-
Aromatic-H (C6)~7.80d (doublet)~8.5
Aromatic-H (C5)~6.50dd (doublet of doublets)~8.5, ~2.2
Aromatic-H (C3)~6.45d (doublet)~2.2
OCH₂ (C4-propoxy)~4.05t (triplet)~6.6
OCH₂ (C2-propoxy)~4.02t (triplet)~6.6
CH₂ (C4-propoxy)~1.85sextet~7.0
CH₂ (C2-propoxy)~1.82sextet~7.0
CH₃ (C4-propoxy)~1.05t (triplet)~7.4
CH₃ (C2-propoxy)~1.03t (triplet)~7.4

Note: Data is predicted based on analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. For this compound, with its plane of asymmetry, all 13 carbon atoms are expected to be chemically distinct, resulting in 13 unique signals in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field (~190 ppm). The six aromatic carbons will appear in the typical aromatic region (110-165 ppm), with those bonded to oxygen atoms (C2, C4) being the most downfield in this group. The carbon attached to the aldehyde group (C1) will also be in this region. The remaining carbons from the two propoxy chains will appear in the upfield, aliphatic region of the spectrum. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~190.5
C4 (Aromatic)~164.0
C2 (Aromatic)~162.0
C6 (Aromatic)~130.0
C1 (Aromatic)~124.5
C5 (Aromatic)~108.0
C3 (Aromatic)~100.0
OC H₂ (C4-propoxy)~70.8
OC H₂ (C2-propoxy)~70.5
C H₂ (C4-propoxy)~22.6
C H₂ (C2-propoxy)~22.5
C H₃ (C4-propoxy)~10.5
C H₃ (C2-propoxy)~10.4

Note: Data is predicted based on analysis of structurally similar compounds such as 3-hydroxy-4-propoxybenzaldehyde. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation data that establishes the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. ekb.eg For this compound, COSY would show cross-peaks connecting the adjacent protons within each propoxy chain (e.g., OCH₂ with the central CH₂, and the central CH₂ with the terminal CH₃). It would also confirm the coupling between adjacent aromatic protons (H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). mdpi.com This technique is invaluable for definitively assigning the signals of protonated carbons. For instance, it would link the ¹H signal at ~7.80 ppm to the ¹³C signal at ~130.0 ppm, confirming the assignment of C6-H6.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). mdpi.comlookchem.com This is crucial for piecing together the molecular framework. Key correlations would include the aldehydic proton (~9.80 ppm) showing cross-peaks to the aromatic carbons C1 and C6. The OCH₂ protons of each propoxy group would correlate with the aromatic carbon they are attached to (C2 or C4), confirming their positions on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The resulting spectrum is a unique "fingerprint" that can be used to identify the functional groups present.

For this compound, the FT-IR spectrum would be dominated by a very strong, sharp absorption band characteristic of the aldehyde C=O stretch. Other key absorptions would include those for C-H bonds (both aromatic and aliphatic), C-O ether bonds, and the C=C bonds of the aromatic ring.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H stretchAldehyde~2850 and ~2750Medium
C=O stretchAldehyde~1685 - 1700Strong, Sharp
C=C stretchAromatic Ring~1600, ~1500, ~1450Medium to Strong
C-H stretchAliphatic (CH₂, CH₃)~2960 - 2870Strong
C-O stretchAryl-Alkyl Ether~1250 and ~1040Strong
C-H bendAromatic (out-of-plane)~840Strong

Note: Frequencies are based on standard IR correlation tables and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. Molecules with conjugated systems of π-electrons, known as chromophores, exhibit characteristic absorptions. The benzaldehyde (B42025) core of this compound, with its conjugated system of the benzene ring and the carbonyl group, is an effective chromophore.

The spectrum is expected to show two main absorption bands corresponding to π → π* and n → π* transitions. The alkoxy groups (-O-propyl) are auxochromes, which typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzaldehyde.

Table 4: Expected UV-Vis Absorption Data for this compound (in Ethanol)

Electronic TransitionChromophore SystemExpected λmax (nm)
π → πPhenyl ring and C=O~280 - 320
n → πC=O (non-bonding electrons)~330 - 360

Note: Data is predicted based on the known effects of alkoxy substituents on the benzaldehyde chromophore.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique molecular formula.

For this compound (C₁₃H₁₈O₃), HRMS would be used to confirm its molecular weight. The instrument would detect the protonated molecular ion, [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated mass to validate the compound's elemental formula.

Table 5: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₈O₃
Theoretical Mass (Monoisotopic)222.1256 g/mol
Ion[M+H]⁺
Calculated Exact Mass of Ion223.1329
Expected Experimental Mass223.1329 ± 0.0011 (for 5 ppm accuracy)

Note: This data confirms the elemental composition, a critical piece of evidence in structural confirmation. researchgate.net

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry (applicable to related structures for analogous insights)

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it Although a specific crystal structure for this compound is not presently documented, analysis of closely related substituted benzaldehydes provides significant insights into its expected solid-state molecular geometry and intermolecular interactions.

Research on various substituted benzaldehyde derivatives reveals that their crystal structures are predominantly stabilized by a network of weak intermolecular interactions. rsc.org These interactions include C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking, which collectively dictate the supramolecular assembly. rsc.orgrsc.org In the case of this compound, the presence of two propoxy groups and a benzaldehyde moiety would likely lead to a similar packing arrangement.

For instance, crystallographic studies of ortho- and para-substituted benzaldehydes have provided detailed data on bond lengths, bond angles, and torsion angles. iucr.orgresearchgate.net In a molecule like 2,4-dimethoxybiphenyl, which shares features with the target compound, the methoxy (B1213986) groups were found to have specific orientations relative to the phenyl rings, and the barrier to rotation for these groups was determined. brynmawr.edu It is anticipated that the propoxy groups in this compound would exhibit similar conformational preferences, though with potentially greater rotational freedom due to the longer propyl chains.

The table below presents typical crystallographic parameters for substituted benzaldehyde derivatives, which can be considered analogous to what might be expected for this compound.

ParameterTypical Value RangeReference
Space Group P2₁/c, Pc2₁n, etc. iucr.org
C–C (ring) Bond Length 1.36 - 1.40 Å brynmawr.edu
C=O Bond Length ~1.21 Å researchgate.net
C(ring)–C(aldehyde) Bond Length ~1.47 Å researchgate.net
C(ring)–O Bond Length ~1.36 Å brynmawr.edu
O–C(alkyl) Bond Length ~1.43 Å brynmawr.edu
C–C–C (ring) Bond Angle 118 - 121° brynmawr.edu
O=C–H Bond Angle ~120° researchgate.net
C(ring)–O–C(alkyl) Bond Angle ~118° brynmawr.edu

This table is generated based on data from analogous structures and represents expected values.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are synthesized)

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.org The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would become an invaluable tool for their stereochemical characterization.

Chirality could be introduced into the this compound framework in several ways. For example, one or both of the propoxy groups could be replaced with chiral alkoxy groups, such as (S)- or (R)-sec-butoxy groups. Alternatively, a chiral center could be introduced through a reaction at the aldehyde functionality, leading to chiral secondary alcohols or imines. rsc.orgnih.gov

Upon the synthesis of such chiral derivatives, their CD spectra would reveal important information about their absolute configuration and conformation in solution. The electronic transitions of the aromatic chromophore and the carbonyl group, which are planar and achiral in the parent molecule, would become electronically coupled to the new chiral center(s). This coupling would give rise to characteristic positive or negative Cotton effects in the CD spectrum at the wavelengths corresponding to the electronic absorption bands. beilstein-journals.org

The chiroptical properties of synthesized chiral molecules are often explored using UV-Vis, fluorescence, and CD spectroscopies, sometimes complemented by computational calculations to predict and interpret the spectra. metu.edu.tr For instance, the synthesis of chiral aromatic amides and their subsequent separation into enantiomers allowed for the measurement of mirror-imaged CD spectra, confirming their stereochemical identity. rsc.org Similarly, chiral porous organic frameworks have been characterized for their chiroptical responses. mdpi.com

Should chiral derivatives of this compound be prepared, a hypothetical CD spectrum might exhibit signals corresponding to the π→π* transitions of the benzene ring and the n→π* transition of the carbonyl group. The sign and magnitude of these Cotton effects could then be correlated with the absolute configuration of the chiral centers, often through comparison with structurally related compounds or with theoretical calculations. Time-resolved CD spectroscopy could even be employed to study changes in chirality during molecular functions or reactions. mdpi.com

The development of chiral sensors based on multicomponent assemblies has also demonstrated the utility of CD spectroscopy in determining the enantiomeric excess of chiral amines through the formation of chiral host-guest structures. rsc.org A similar strategy could potentially be applied using derivatives of this compound.

Computational and Theoretical Investigations of 2,4 Dipropoxybenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mdpi.com It has become a vital tool in chemistry for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. ethz.ch

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of 2,4-dipropoxybenzaldehyde involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For complex molecules with flexible side chains, like the propoxy groups in this compound, multiple stable conformations may exist. A thorough conformational analysis is therefore essential to identify the global minimum energy structure, which is the most likely conformation to be observed.

Theoretical calculations indicate that the optimized structure of substituted benzaldehyde (B42025) derivatives is influenced by the nature and position of the substituents on the benzene (B151609) ring. For instance, in related studies on substituted benzaldehydes, the planarity of the molecule and the orientation of the aldehyde group are key geometric parameters determined through optimization. nih.gov The stability of the optimized molecular systems is confirmed by the absence of imaginary frequencies in the vibrational analysis, which indicates that the structure corresponds to a true energy minimum. elsevier.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the propoxy groups, which act as electron-donating substituents. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing benzaldehyde group, particularly the carbonyl carbon and the C=O antibonding orbital. The precise energies and spatial distributions of these orbitals are determined through DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the cited literature.

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.8

Analysis of Molecular Electrostatic Potential (MESP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of molecules. nih.gov It is a real physical property that can be determined computationally and provides a map of the charge distribution around a molecule. elsevier.com The MESP surface visually identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. d-nb.infoeuropa.eu

The MESP map of this compound is expected to show negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a likely site for electrophilic attack. The oxygen atoms of the propoxy groups would also exhibit negative potential. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the aldehyde hydrogen, and potentially above and below the plane of the aromatic ring, indicating sites for nucleophilic attack. The analysis of MESP surfaces provides a qualitative prediction of how the molecule will interact with other reagents. libretexts.orgresearchgate.net

Theoretical Descriptors of Chemical Reactivity

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Nucleophilicity is related to the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons.

Global and Local Chemical Hardness and Softness

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the cited literature.

Descriptor Value (eV)
Ionization Potential (I) 6.2
Electron Affinity (A) 1.8
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2
Chemical Softness (S) 0.45

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into the aggregation behavior and intermolecular interactions of compounds like this compound in various environments. nih.govresearchgate.net

For molecules with both polar (aldehyde and ether groups) and non-polar (propyl chains and benzene ring) regions, MD simulations can reveal how these different parts of the molecule interact with each other and with solvent molecules. This can lead to the formation of aggregates or specific supramolecular structures. nih.gov

In the context of this compound, MD simulations could be employed to:

Predict Aggregation Propensity: By simulating a system containing multiple molecules of this compound in a solvent (e.g., water or an organic solvent), it is possible to observe whether the molecules tend to self-associate and form aggregates. nih.govnih.gov The stability and size of these aggregates can be quantified over the simulation time.

Characterize Intermolecular Interactions: MD simulations allow for the detailed analysis of the forces driving aggregation. For this compound, these would likely include van der Waals interactions between the aromatic rings and propyl chains, as well as dipole-dipole interactions involving the carbonyl and ether groups. Hydrogen bonding would not be a primary interaction between molecules of this compound itself, but could be significant in the presence of protic solvents.

A study on benzimidazole-based substituted benzaldehyde derivatives utilized MD simulations to assess the stability of the compounds when bound to a protein. mdpi.com The root mean square deviation (RMSD) of the protein backbone was monitored to determine the stability of the complex. mdpi.com A similar approach could be used to study the stability of this compound aggregates.

The following table outlines the types of data that would be generated from an MD simulation study of this compound aggregation.

Simulation ParameterInformation Gained
Root Mean Square Deviation (RMSD)Stability of molecular aggregates over time. mdpi.com
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule. mdpi.com
Radial Distribution Function (RDF)Probability of finding another molecule at a certain distance, indicating packing.
Solvent Accessible Surface Area (SASA)Changes in the exposure of the molecule to the solvent upon aggregation.
Intermolecular Interaction EnergiesQuantification of van der Waals and electrostatic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. ualberta.canih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and bonding.

Vibrational Frequencies

The vibrational spectrum of this compound can be predicted using DFT calculations. ijream.orgjocpr.com By calculating the harmonic vibrational frequencies, it is possible to assign the various peaks observed in experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule. nih.govscispace.com

Studies on structurally related molecules like 4-ethoxy-3-methoxy benzaldehyde and other substituted benzaldehydes provide a basis for predicting the characteristic vibrational frequencies of this compound. tandfonline.comijream.orgscispace.com The key vibrational modes and their expected frequency ranges are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aldehyde)2900 - 2800
C-H stretching (propoxy)2985 - 2925
C=O stretching (aldehyde)~1700
C=C stretching (aromatic)1600 - 1450
C-H in-plane bending (aldehyde)~1400
C-O-C stretching (ether)1250 - 1000
C-H out-of-plane bending (aromatic)900 - 700
C=O in-plane bending620 - 550

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. ualberta.ca Various computational methods, from empirical database approaches to quantum mechanical calculations, are available for this purpose. nih.govliverpool.ac.uk Machine learning techniques have also emerged as powerful tools for accurate chemical shift prediction. ualberta.caarxiv.org

For this compound, the chemical shifts of the protons and carbons would be influenced by the electron-withdrawing aldehyde group and the electron-donating propoxy groups. DFT calculations could provide theoretical chemical shift values that, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), would yield the predicted NMR spectrum.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are estimated based on the known effects of the functional groups on the chemical shifts of aromatic compounds.

Hypothetical Predicted ¹H NMR Chemical Shifts

ProtonMultiplicityPredicted Chemical Shift (ppm)
Aldehyde (-CHO)singlet9.8 - 10.0
Aromatic H (ortho to -CHO)doublet7.5 - 7.7
Aromatic H (meta to -CHO)doublet of doublets6.8 - 7.0
Aromatic H (para to -CHO)doublet6.6 - 6.8
Methylene (B1212753) (-OCH₂-)triplet3.9 - 4.1
Methylene (-CH₂CH₃)sextet1.7 - 1.9
Methyl (-CH₃)triplet0.9 - 1.1

Hypothetical Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carbonyl (-CHO)190 - 192
Aromatic C (ipso to -CHO)128 - 130
Aromatic C (ortho to -CHO)115 - 117
Aromatic C (meta to -CHO)132 - 134
Aromatic C (para to -CHO)105 - 107
Aromatic C (ipso to -OPr)160 - 164
Methylene (-OCH₂-)69 - 71
Methylene (-CH₂CH₃)22 - 24
Methyl (-CH₃)10 - 12

Chemical Reactivity and Mechanistic Studies of 2,4 Dipropoxybenzaldehyde

Reactivity of the Aldehyde Group (e.g., condensation reactions, nucleophilic additions)

The aldehyde group (-CHO) is the primary site of reactivity in 2,4-Dipropoxybenzaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This partial positive charge makes it a target for a wide array of nucleophiles. wikipedia.orgmasterorganicchemistry.com The reactions are typically categorized as nucleophilic additions, which can be followed by an elimination step, leading to what are known as condensation reactions. chemguide.co.uklibretexts.org

Nucleophilic Addition Reactions: The fundamental reaction of the aldehyde group is the 1,2-nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. youtube.comlibretexts.org Common nucleophiles that participate in these additions include:

Hydride reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents reduce the aldehyde to a primary alcohol, 2,4-Dipropoxybenzyl alcohol.

Organometallic reagents (e.g., Grignard reagents): Reaction with an organometallic reagent, such as methylmagnesium bromide, followed by an acidic workup, would yield a secondary alcohol. youtube.com

Cyanide ions: The addition of hydrogen cyanide (often from a source like NaCN/H+) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

The general mechanism for a base-promoted nucleophilic addition is a two-step process involving the attack of the nucleophile and subsequent protonation. libretexts.org

Condensation Reactions: Condensation reactions are a vital class of reactions for aldehydes, where a nucleophilic addition is followed by the elimination of a small molecule, typically water. ebsco.comwikipedia.org This process is crucial for forming new carbon-carbon and carbon-nitrogen double bonds.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can react with an enolizable ketone or another aldehyde in a crossed aldol condensation. wikipedia.org For instance, reacting it with acetone (B3395972) would lead to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon group, forming an alkene. This is a powerful method for C=C bond formation.

Imine and Hydrazone Formation: this compound readily condenses with primary amines to form imines (Schiff bases) and with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626), to form the corresponding hydrazone. chemguide.co.uklibretexts.org These reactions are addition-elimination reactions and are often used for the characterization of aldehydes. libretexts.org The reaction with hydrazine hydrate (B1144303) is a key step in synthesizing more complex molecules. nih.gov

The table below summarizes key reactions of the aldehyde group.

Reaction TypeReagent/ReactantProduct Type
Nucleophilic AdditionSodium Borohydride (NaBH₄)Primary Alcohol
Nucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
Condensation (Imine)Primary Amine (R-NH₂)Imine (Schiff Base)
Condensation (Aldol)Enolizable Ketoneα,β-Unsaturated Ketone
Condensation (Hydrazone)2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. pressbooks.pub The outcome of EAS on a substituted benzene ring is dictated by the nature of the existing substituents. In this compound, the ring is substituted with two electron-donating propoxy groups (-OPr) and one electron-withdrawing, meta-directing aldehyde group (-CHO). masterorganicchemistry.com

The alkoxy groups are powerful activating groups and are ortho-, para-directors. st-andrews.ac.uk The aldehyde group is a deactivating group and a meta-director. In a competition between these effects, the strongly activating ortho-, para-directing groups dominate the regiochemical outcome. uoanbar.edu.iq Therefore, electrophilic attack will be directed to the positions that are ortho or para to the propoxy groups.

The potential sites for electrophilic attack are C3, C5, and C6.

C5: This position is ortho to the C4-propoxy group and para to the C2-propoxy group. It is strongly activated and is the most likely site for substitution.

C3: This position is ortho to both the C2- and C4-propoxy groups, but it is also ortho to the deactivating aldehyde group, which may introduce some steric hindrance and electronic deactivation.

C6: This position is ortho to the C-1 aldehyde group and meta to both propoxy groups. It is the most deactivated position.

Thus, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, though the strong activating nature of the ring may lead to issues like polysubstitution or side reactions if conditions are not carefully controlled. uoanbar.edu.iq

Modulation of Reactivity by Propoxy Substituents

The two propoxy groups at the C2 and C4 positions significantly modulate the reactivity of both the aldehyde function and the aromatic ring through a combination of electronic and steric effects.

Electronic Effects: The oxygen atom in each propoxy group possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. uoanbar.edu.iq This activating effect is particularly pronounced at the ortho and para positions (C3, C5, C6). The aldehyde group's reactivity is also influenced; the increased electron density on the ring can be partially relayed to the aldehyde, slightly reducing its electrophilicity compared to benzaldehydes with electron-withdrawing groups.

Steric Effects: The propoxy groups, being bulkier than hydrogen or methoxy (B1213986) groups, exert a steric hindrance effect. The C2-propoxy group, in particular, can sterically hinder the approach of nucleophiles to the adjacent aldehyde group. It can also influence the orientation of the aldehyde group relative to the ring. This steric crowding can slow down the rate of reactions at the aldehyde. researchgate.net Similarly, steric hindrance from the propoxy groups can influence the regioselectivity of electrophilic aromatic substitution, potentially disfavoring attack at the more crowded C3 position compared to the C5 position.

The table below contrasts the expected effects of different substituents on benzaldehyde (B42025) reactivity, providing context for the role of the propoxy groups.

Substituent at C4Electronic EffectRing Reactivity (EAS)Aldehyde Electrophilicity
-H (Benzaldehyde)NeutralBaselineBaseline
-NO₂Electron-withdrawingDeactivatedIncreased
-OCH₃Electron-donatingActivatedSlightly Decreased
-OPr Electron-donating Activated Slightly Decreased

Investigation of Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics provides quantitative insight into reaction rates, while thermodynamics describes the energy changes and position of equilibrium. For reactions involving this compound, these profiles are influenced by the electronic and steric factors discussed previously.

While specific kinetic and thermodynamic data for this compound are not widely published, valuable inferences can be drawn from studies on other substituted benzaldehydes. For example, the oxidation of substituted benzaldehydes by reagents like pyridinium (B92312) bromochromate has been studied extensively. researchgate.net Such studies often use the Hammett equation, log(k/k₀) = σρ, to correlate reaction rates with substituent electronic effects.

Kinetics: The electron-donating propoxy groups are expected to influence reaction rates. For reactions where the aldehyde acts as an electrophile (e.g., nucleophilic addition), the +R effect of the propoxy groups slightly reduces the partial positive charge on the carbonyl carbon, which would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde. masterorganicchemistry.com Conversely, in electrophilic aromatic substitution, the electron-donating nature of these groups dramatically increases the rate of reaction. uoanbar.edu.iq The activation parameters, such as activation energy (Ea), can be determined by studying reaction rates at different temperatures. researchgate.net

The following table presents representative kinetic data for the oxidation of various monosubstituted benzaldehydes, illustrating how electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) affect the rate constant (k). The propoxy group is expected to have an effect similar to the methoxy group.

Substituent (para-)σp Value10⁴ k (s⁻¹)Relative Rate
-OCH₃-0.2775.06.25
-CH₃-0.1724.02.00
-H0.0012.01.00
-Cl+0.234.470.37
-NO₂+0.780.550.05
(Data adapted from a study on the oxidation of substituted benzaldehydes, illustrating general trends. researchgate.net)

Role of this compound as a Building Block in Complex Chemical Syntheses

This compound serves as a valuable starting material or intermediate in the multistep synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. nih.gov Its utility stems from the ability to selectively transform the aldehyde group or further functionalize the activated aromatic ring.

The aldehyde functionality is a versatile handle for constructing larger molecular frameworks. It can be used to build heterocyclic rings or to link molecular fragments. For example, condensation of this compound with amine-containing molecules is a common strategy. The synthesis of bis-Schiff bases often involves the reaction of a hydrazine derivative with various substituted aldehydes to create compounds with potential biological activity. nih.gov The propoxy groups can be crucial for tuning the solubility, lipophilicity, and electronic properties of the final target molecule.

Intermolecular Interactions and Self-Assembly Processes

Intermolecular interactions are the non-covalent forces between molecules that dictate their physical properties and their ability to form ordered structures through self-assembly. harvard.edulibretexts.org this compound can engage in several types of such interactions:

Dipole-Dipole Interactions: The molecule is polar. The aldehyde group and the two ether linkages of the propoxy groups all contain polar C-O bonds, resulting in a net molecular dipole moment. These permanent dipoles lead to attractive dipole-dipole interactions between molecules. libretexts.org

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the aldehyde and propoxy groups can act as hydrogen bond acceptors, allowing them to interact with protic solvents (like water or alcohols) or other molecules that can donate a hydrogen bond. nih.gov

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems.

These non-covalent forces can guide the self-assembly of molecules into more complex, ordered supramolecular structures. beilstein-journals.orgrsc.org In the solid state, these interactions dictate the crystal packing arrangement. In solution, they can lead to the formation of aggregates or other organized assemblies, a process that is fundamental to creating functional biomaterials and nanostructures. beilstein-journals.orgrsc.org The balance between the polar interactions of the aldehyde and ether groups and the nonpolar interactions of the hydrocarbon chains and benzene ring is key to its self-assembly behavior.

Applications in Advanced Functional Materials Derived from 2,4 Dipropoxybenzaldehyde

Development of Organic Chromophores for Optoelectronic Applications

Organic chromophores are molecules that absorb and manipulate light, forming the basis of many optoelectronic technologies. ucl.ac.uknih.gov The design of these molecules often centers on creating systems with efficient charge separation and transport capabilities. rhhz.netrsc.org

Design and Synthesis of Donor-Acceptor Systems Incorporating 2,4-Dipropoxybenzaldehyde Derivatives

A cornerstone of modern chromophore design is the donor-acceptor (D-A) architecture. In this model, an electron-donating moiety is connected to an electron-accepting moiety, often through a π-conjugated bridge. rsc.org This arrangement facilitates a process known as intramolecular charge transfer upon photoexcitation. torvergata.itrsc.org

The this compound unit can be chemically modified to act as a potent electron donor. For instance, researchers have synthesized novel electro-optic (EO) chromophores using 4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde as the electron donor. researchgate.net The propoxy groups enhance the electron-donating strength of the system, which is a key factor in achieving high optical nonlinearity. mdpi.com The synthesis of such D-A systems can be achieved through various organic reactions. For example, direct (hetero)arylation polymerization has been successfully used to create D-A conjugated polymers for organic solar cells, a strategy that can be adapted for synthesizing chromophores for other optoelectronic applications. rsc.org The goal is to create a molecule where the electronic coupling between the donor and acceptor can be finely tuned to optimize performance. nanobioletters.comuef.fi

The general structure of these chromophores follows a D-π-A design, where the this compound derivative serves as the 'D' component. rsc.org The selection of the π-bridge and the acceptor 'A' is critical for tuning the material's properties, such as its absorption wavelength and nonlinear optical response. mdpi.com

Investigation of Intramolecular Charge-Transfer (ICT) Characteristics

Upon absorbing light, D-A chromophores can enter an excited state where an electron is transferred from the donor to the acceptor, creating an intramolecular charge-transfer (ICT) state. torvergata.itnih.gov This process is often accompanied by a change in the molecule's geometry, leading to what is known as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgresearchgate.net The formation of this charge-separated state is fundamental to the electro-optic and nonlinear optical properties of the material.

The characteristics of the ICT state are heavily influenced by the molecular environment. nih.gov Studies have shown that the emission properties of TICT-based molecules can be highly dependent on the polarity and viscosity of the surrounding medium, a phenomenon known as solvatochromism. rsc.orgmdpi.com This sensitivity allows for the tuning of the material's optical properties. The energy of the ICT band, which can be observed in electronic absorption spectra, provides insight into the efficiency of the charge transfer process. mdpi.com A significant shift in the dipole moment between the ground and excited states is a hallmark of an efficient ICT process and is desirable for achieving large electro-optic effects. mdpi.com

Integration into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. researchgate.net This property is essential for applications like frequency conversion, optical switching, and data storage. nanobioletters.com Organic materials, particularly those with delocalized π-electron systems and strong D-A character, are known to possess significant NLO properties. wikipedia.org

Derivatives of this compound are prime candidates for second-order NLO materials due to their engineered D-A structure, which enhances the molecular first hyperpolarizability (β), a key figure of merit for NLO activity. nih.govmdpi.com The integration of these chromophores into a solid-state matrix is crucial for practical device applications. This is typically achieved by doping the chromophores into a host polymer or by covalently attaching them to a polymer backbone. dtic.mil The resulting material must be non-centrosymmetric, a condition achieved by applying a strong electric field at an elevated temperature, a process known as poling. arxiv.org Research has demonstrated that chromophores featuring a powerful donor, such as a modified dipropoxybenzene derivative, coupled with a strong acceptor, can lead to materials with exceptionally high NLO responses. mdpi.comnanobioletters.com

Fabrication of Electro-Optical (EO) Polymers and Devices

Electro-optical (EO) polymers are a class of NLO materials where the refractive index can be changed by applying an external electric field (the Pockels effect). This capability is the foundation for high-speed optical modulators and switches, which are critical components in optical communication systems. dtic.milresearching.cn EO polymers offer advantages over traditional inorganic crystals, such as lithium niobate, including potentially higher EO coefficients, lower dielectric constants, and simpler fabrication processes like spin-coating. researching.cnacademie-sciences.fr

Molecular Engineering for Enhanced Electro-Optic Coefficients

The performance of an EO polymer is quantified by its electro-optic coefficient (r₃₃). researchgate.net A primary goal of research in this area is to maximize this value through molecular engineering. nih.gov This involves the strategic design of the chromophore to have a large molecular hyperpolarizability (β) and a significant dipole moment. The use of strong donor groups, like those derived from this compound, is a key strategy. researchgate.net

By systematically modifying the donor, acceptor, and π-bridge components of the chromophore, researchers can optimize the electronic structure for a maximum EO response. For example, chromophore systems have been developed that achieve r₃₃ values as high as 327 pm V⁻¹ and 373 pm V⁻¹, which are among the highest reported for crosslinkable chromophore systems. nih.gov In another study, a guest-host polymer system incorporating a chromophore with a modified this compound donor achieved an r₃₃ value of 126 pm V⁻¹ at a wavelength of 1310 nm. researchgate.net These values represent a significant improvement over traditional inorganic materials like lithium niobate, which has an r₃₃ of about 30 pm/V. researchgate.net

Material SystemChromophore DonorEO Coefficient (r₃₃)Wavelength (nm)Ref.
Crosslinked QLD1/QLD2Tetrahydroquinoline derivative327 pm V⁻¹- nih.gov
Crosslinked QLD2/QLD4Tetrahydroquinoline derivative373 pm V⁻¹- nih.gov
P2/C3 Guest-Host Polymer4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde126 pm V⁻¹1310 researchgate.net
Simple Crosslinked SystemD–π–A with Bisphenol A acrylate (B77674)78.9 pm V⁻¹1310 rsc.org
Vapor-Deposited DDMEBTDDMEBT molecule20 pm V⁻¹- arxiv.org

Crosslinking Strategies for Structural Solidification and Performance Enhancement

A major challenge for EO polymers is maintaining the electric-field-induced alignment of the chromophores over time, especially at elevated operating temperatures. nih.gov Without a stable structure, the r₃₃ value will decay, and the device will fail. To overcome this, crosslinking strategies are employed to create a rigid three-dimensional polymer network that locks the chromophores in their aligned orientation. nih.govnih.gov

Various chemical reactions can be used for crosslinking. The Diels-Alder [4+2] cycloaddition is a particularly effective method used in EO polymers because it is highly efficient, selective, and produces no byproducts that could degrade the material. researchgate.netrsc.org In one approach, acrylate groups are attached to the chromophore, and anthracene (B1667546) moieties are incorporated into the polymer backbone. During the poling process, heating triggers the Diels-Alder reaction between the acrylate and anthracene, forming a crosslinked network. researchgate.net This structural solidification significantly enhances the thermal stability of the material. For instance, after crosslinking, the glass transition temperature (Tg) of a chromophore system was shown to increase to 185 °C, leading to excellent long-term stability of the EO coefficient. nih.gov Another study demonstrated that a crosslinked polymer maintained about 89% of its initial r₃₃ value after 300 hours of heating at 80 °C. rsc.org These strategies are crucial for developing robust and commercially viable EO devices. researchgate.net

Material SystemCrosslinking StrategyGlass Transition Temp. (Tg)StabilityRef.
2:1 QLD1/QLD2Diels-Alder Cycloaddition185 °C99.63% of initial r₃₃ after 500h at 85 °C nih.gov
Fluorinated Polycarbonate/Chromophore ADiels-Alder "Click Chemistry"-~89% of initial r₃₃ after 300h at 80 °C rsc.org

Utilization in Dye-Sensitized Systems (e.g., as sensitizer (B1316253) components or precursors)

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that rely on a molecular sensitizer (dye) adsorbed onto the surface of a wide-bandgap semiconductor. sigmaaldrich.com The fundamental components of a DSSC include the photoanode, the sensitizer, an electrolyte containing a redox mediator, and a counter electrode. sigmaaldrich.comkwon90.com The dye is a critical component, responsible for absorbing sunlight and injecting electrons into the semiconductor's conduction band. ub.edu

An effective dye molecule typically possesses a donor-π-acceptor (D-π-A) structure. This design facilitates intramolecular charge transfer upon photoexcitation, promoting the efficient injection of electrons into the semiconductor. kwon90.com The acceptor part of the dye, often containing anchoring groups like carboxylic or cyanoacrylic acids, binds to the semiconductor surface. ub.edu

While extensive research has been conducted on various organic dyes derived from coumarin, quinoxaline, and other heterocyclic systems, a direct and specific application or detailed study of this compound as a primary component or precursor in dye-sensitized systems is not prominent in current scientific literature. wu.ac.thrsc.org However, the structural elements of this compound are relevant to the design of dye sensitizers. The two propoxy groups can act as electron-donating moieties, while the benzaldehyde (B42025) group, although not a typical anchoring group, can be chemically modified into one, such as a cyanoacrylic acid, to serve as the electron acceptor and linker. The alkoxy chains in sensitizers are also known to influence solubility and prevent dye aggregation on the semiconductor surface, which is crucial for cell performance. kwon90.com

The synthesis of azo dyes, another class of colored compounds, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species like a phenol (B47542) or aniline (B41778) derivative. nih.govuomustansiriyah.edu.iq Theoretically, a derivative of this compound could be designed to participate in such reactions to form a larger, conjugated dye system suitable for sensitization, but specific examples are not documented.

Exploration in Liquid Crystalline Materials and Supramolecular Assemblies

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.comlibretexts.org The molecules that form these phases, known as mesogens, are typically anisotropic in shape, such as being rod-like (calamitic) or disk-like (discotic). tcichemicals.comcolorado.edu The structure of these molecules, often a rigid core with flexible terminal chains, dictates the type of liquid crystal phase (e.g., nematic, smectic, or columnar) and its temperature range. libretexts.org

Dialkoxybenzaldehydes are well-established precursors in the synthesis of thermotropic liquid crystals. The aldehyde group provides a reactive site for forming larger mesogenic structures through condensation reactions, leading to imines (Schiff bases), chalcones, or other extended cores. The alkoxy chains provide the necessary flexibility and influence the melting and clearing points of the liquid crystal phase. rsc.orggujaratuniversity.ac.in

Research has demonstrated the successful synthesis of novel liquid crystalline materials from dialkoxybenzaldehyde derivatives. For instance, studies on 3,4-dialkoxybenzaldehydes have shown their utility in creating biforked mesogens that can exhibit both columnar and lamellar mesophases. tandfonline.com In other work, 3,4-dialkoxybenzaldehydes have been used to prepare chalcone-based imidazolium (B1220033) salts that behave as ionic liquid crystals. gujaratuniversity.ac.in The condensation of dialkoxybenzaldehydes with other molecular fragments is a common strategy to build the rigid core required for mesophase formation. rsc.orgncl.edu.tw

While specific studies focusing exclusively on this compound are less common than those on its 3,4- and 4-substituted isomers, its potential as a building block for new liquid crystals is significant. The 2,4-substitution pattern would result in a different molecular geometry compared to the 3,4- or 3,5-isomers, which would in turn affect the intermolecular interactions and the resulting self-assembly into supramolecular structures. This could lead to the formation of novel liquid crystal phases or materials with unique properties. The synthesis generally involves the reaction of the aldehyde with an amine or an active methylene (B1212753) group to create a larger, more rigid molecular core, with the dipropoxy chains influencing the material's phase behavior. rsc.orgtandfonline.com

Table 1: Examples of Liquid Crystal Precursors Based on Dialkoxybenzaldehydes

Precursor FamilyResulting Liquid Crystal TypeMesophase ObservedReference
3,4-DialkoxybenzaldehydesBiforked MesogensNematic, Smectic C, Columnar tandfonline.com
3,4-DialkoxybenzaldehydesChalcone-based Ionic Liquid CrystalsNematic, Smectic gujaratuniversity.ac.in
3,4-DialkoxybenzaldehydesPhenazine DerivativesColumnar rsc.org
3,4-DialkoxybenzaldehydesCopper(II) ComplexesSmectic C ncl.edu.tw

Structure Property Relationship Spr Analysis in 2,4 Dipropoxybenzaldehyde Derived Materials

Correlation of Molecular Structure with Electronic and Optical Properties

The electronic and optical characteristics of materials derived from 2,4-dipropoxybenzaldehyde are intrinsically linked to their molecular structure. The foundational molecule consists of a π-conjugated benzene (B151609) ring, which gives rise to electronic transitions, primarily π→π*, observable in the UV range. beilstein-journals.org The presence of both electron-donating (propoxy) and electron-accepting (aldehyde) moieties creates a natural push-pull system, influencing the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the band gap, dictates the optical absorption properties of the material. nih.gov

Modification of the aldehyde group is a common strategy to tune these properties. For instance, creating derivatives through reactions like Knoevenagel condensation can extend the π-conjugated system, which typically lowers the LUMO level and reduces the band gap, resulting in a red-shift (bathochromic shift) of the maximum absorption wavelength (λmax). nih.gov

The electronic properties of these derivatives are often evaluated using techniques like cyclic voltammetry and UV-visible absorption spectroscopy. nih.gov Such analyses allow for the calculation of HOMO/LUMO levels and both electrochemical and optical band gaps. nih.gov Materials designed for nonlinear optical (NLO) applications often leverage this structure. For example, the cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756)—a precursor to the title compound—demonstrates that specific supramolecular arrangements can produce significant NLO effects, with calculated first hyperpolarizability (β) values indicating its potential as an NLO material. mdpi.com

Table 1: Theoretical Electronic Properties of Substituted Tetrahydroacridine Derivatives This table illustrates how substituents impact calculated electronic properties in a related system, demonstrating principles applicable to this compound derivatives.

Derivative SubstituentDipole Moment (µ) (D)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)Optical Band Gap (Egopt) (eV)
Unsubstituted0.6985.890.793.18 beilstein-journals.org
Methyl0.7435.810.713.05 beilstein-journals.org
Fluoro2.1035.950.873.22 beilstein-journals.org
Trifluoromethyl4.2766.231.123.20 beilstein-journals.org
Methoxy (B1213986)1.9165.690.732.98 beilstein-journals.org

Data sourced from DFT calculations on related tetrahydroacridine systems. beilstein-journals.org

Influence of Substituent Effects on Material Performance

The performance of materials derived from this compound can be precisely controlled by the strategic introduction of various substituents, which directly influences properties such as electro-optic activity, thermal stability, and absorption characteristics.

Electro-optic (EO) Activity: The electro-optic effect in organic materials is highly dependent on molecular structure, specifically the molecular dipole moment and hyperpolarizability. researchgate.netjournalirjpac.com By modifying this compound, chromophores with significant EO activity can be synthesized. A key strategy involves enhancing the molecule's donor-π-acceptor (D-π-A) character. For example, a potent electro-optical chromophore was created using 4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde as a strong electron donor. researchgate.netresearchgate.net The introduction of this powerful donor group, coupled with an appropriate electron acceptor attached via the aldehyde position, can lead to materials with high EO coefficient (r33) values, which are essential for applications in optical modulators and switches. researchgate.net

Thermal Stability: For practical application in devices, materials must exhibit high thermal stability to withstand fabrication processes and operational temperatures. researchgate.net The inherent thermal stability of a this compound-based chromophore can be significant, with some derivatives showing stability above 200°C. researchgate.net This stability can be further enhanced through molecular engineering. A common and effective approach is to incorporate cross-linkable groups, such as hydroxyl or acrylate (B77674) moieties, onto the chromophore structure. researchgate.netresearchgate.net During material processing, these groups can react to form a rigid polymer network. This network physically restricts the movement and reorientation of the chromophores at elevated temperatures, thus preserving the material's structural integrity and functional properties. researchgate.net Studies on various organic compounds show that decomposition paths are multi-step processes, and understanding these can help in designing more robust molecules. nih.gov

Absorption Characteristics: Substituents provide a powerful tool for tuning the light absorption properties of the material. The position and electronic nature of the substituent dictate the color and transparency of the resulting material. beilstein-journals.org

Electron-donating groups (EDGs): Adding stronger EDGs than the existing propoxy groups or extending the π-conjugated bridge typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band. beilstein-journals.org

Electron-withdrawing groups (EWGs): Attaching strong EWGs to the molecule enhances the intramolecular charge transfer (ICT) from the dipropoxy-substituted ring to the acceptor, which also leads to a bathochromic shift and often an increase in absorption intensity (hyperchromic effect). beilstein-journals.org

This tunability allows for the precise design of materials that absorb specific wavelengths of light, a critical feature for applications ranging from optical filters to sensitizers in solar cells. samaterials.comrsc.org

Table 2: Impact of Aryl Substituents on Photophysical Properties of Related Heterocyclic Systems

Substituent (R)Absorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φfluo)Optical Band Gap (Egopt) (eV)
Phenyl346, 365378, 3940.083.18 beilstein-journals.org
o-Tolyl348, 367394, 4060.103.05 beilstein-journals.org
p-Fluorophenyl343, 361382, 3980.143.22 beilstein-journals.org
p-(Trifluoromethyl)phenyl339, 362380, 3960.113.20 beilstein-journals.org
p-Methoxyphenyl321, 3604260.202.98 beilstein-journals.org

Data demonstrates how electron-donating (methoxy) and electron-withdrawing (fluoro, trifluoromethyl) groups alter key optical properties in a comparable system. beilstein-journals.org

Rational Design Principles for Tailored Functional Materials

Rational design involves the deliberate, theory-guided synthesis of molecules to achieve specific, predetermined functions, moving beyond trial-and-error methods. rsc.orgnih.gov this compound is an excellent platform for such a design process due to its functional "handles" and inherent electronic bias.

Systematic Tuning of D-π-A Structures: The most fundamental design principle for this class of materials is the optimization of the donor-π-acceptor (D-π-A) framework. This compound serves as the donor-functionalized core (D). The aldehyde group acts as a versatile chemical anchor point to introduce a π-conjugated bridge and a terminal electron-acceptor group (A). researchgate.net The properties of the final material can be tailored by methodically varying each component:

The Donor: While the dipropoxy groups provide moderate electron donation, stronger donors can be incorporated onto the ring for enhanced effects. researchgate.net

The π-Bridge: The length and composition of the conjugated bridge (e.g., thiophene, vinylene) can be adjusted to fine-tune the electronic coupling between the donor and acceptor, directly impacting the material's absorption wavelength and NLO response. lookchem.com

Engineering for Stability and Processability: A functional molecule is only useful if it can be processed into a stable, robust material. researchgate.net Rational design must therefore include features that impart thermal and chemical stability. This is often achieved by incorporating reactive sites for cross-linking, such as hydroxyl or acrylate groups. researchgate.net These sites allow the individual molecules to be covalently locked into a rigid polymer matrix after they have been oriented (e.g., by electric field poling), providing long-term stability essential for device applications. researchgate.net

Control of Intermolecular Organization: The bulk properties of a material are governed not only by the characteristics of individual molecules but also by their arrangement in the solid state. Rational design principles are used to control this organization. For NLO applications, for example, a non-centrosymmetric crystal packing is required. This can be encouraged through supramolecular strategies like cocrystallization, where a second molecule is introduced to disrupt symmetrical packing and promote a desired alignment. mdpi.com By choosing coformers that can form specific non-covalent interactions (e.g., hydrogen bonds), it is possible to guide the assembly into a functional architecture.

Impact of Molecular Architecture and Intermolecular Forces on Bulk Material Properties

The macroscopic properties of materials derived from this compound are a direct consequence of the collective behavior of molecules, which is governed by molecular architecture and the resulting intermolecular forces. libretexts.orglibretexts.org These forces, while weaker than covalent bonds, dictate physical characteristics such as melting point, solubility, and solid-state morphology (crystalline vs. amorphous). masterorganicchemistry.combyjus.com

The primary intermolecular forces at play in this compound itself are:

London Dispersion Forces: Present in all molecules, their strength increases with molecular size and surface area. As derivatives become larger and more complex, these forces become more significant. libretexts.org

Dipole-Dipole Interactions: Arising from the permanent dipoles of the polar ether and carbonyl groups, these forces contribute to the cohesion of the material. libretexts.orgsavemyexams.com

The molecular architecture of derivatives can introduce stronger, more specific interactions:

Hydrogen Bonding: The synthesis of derivatives containing -OH or -NH groups, such as 4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde, introduces the capacity for strong hydrogen bonding. researchgate.netsavemyexams.com This is the most powerful intermolecular force and can dramatically increase melting points and influence solvent interactions.

π-π Stacking: Extending the aromatic system in derivatives can lead to π-π stacking interactions between molecules, which influences charge transport in organic semiconductors and can affect optical properties. researchgate.net

The collective effect of these forces on the molecular architecture determines the bulk properties. For instance, polymers with rigid backbones and strong intermolecular forces tend to be semi-crystalline, which impacts their mechanical strength and optical clarity. rsc.org In contrast, bulky or irregularly shaped molecules may inhibit orderly packing, leading to amorphous materials. rsc.org In the context of EO polymers, strong dipole-dipole forces can favor an undesirable centrosymmetric alignment of chromophores, which cancels out the bulk NLO effect. This is overcome by processes like electric-field poling to force a non-centrosymmetric alignment, followed by cross-linking to lock this unstable arrangement in place, demonstrating a sophisticated manipulation of both intramolecular and intermolecular phenomena. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Findings on 2,4-Dipropoxybenzaldehyde

This compound is an aromatic aldehyde characterized by the presence of two propoxy groups at the 2 and 4 positions of the benzene (B151609) ring. The strategic placement of these alkoxy groups significantly influences the electron density of the aromatic ring and the reactivity of the formyl group. This substitution pattern is key to its utility as a precursor in the synthesis of more complex molecules.

The synthesis of this compound typically involves a two-step process. The first step is the etherification of 2,4-dihydroxybenzaldehyde (B120756) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, results in the formation of the dipropoxy ether linkage. The subsequent step involves the introduction of the aldehyde group onto the benzene ring, a transformation that can be achieved through various formylation methods.

Emerging Trends in Research on Substituted Benzaldehyde (B42025) Chemical Systems

Substituted benzaldehydes are a cornerstone in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. acs.org Current research trends are increasingly focused on the development of novel, efficient, and environmentally benign synthetic methodologies for their preparation. acs.org One-pot synthesis procedures are gaining traction as they offer a streamlined approach to functionalized benzaldehydes by minimizing intermediate isolation steps. acs.orgacs.org

A significant area of research involves the use of transition metal-catalyzed cross-coupling reactions to introduce various substituents onto the benzaldehyde scaffold. benthamdirect.com These methods provide a powerful tool for creating a diverse library of derivatives with tailored electronic and steric properties. Furthermore, there is a growing interest in biocatalytic methods, which utilize enzymes as catalysts for the reduction of substituted benzaldehydes to their corresponding alcohols under mild reaction conditions. researchgate.net This approach aligns with the principles of green chemistry by offering a more sustainable alternative to traditional chemical reductants. researchgate.net

The exploration of substituted benzaldehydes as precursors for heterocyclic compounds and polymers is another active research frontier. scirp.orgmdpi.com For instance, they are key starting materials in the synthesis of azomethines, which can undergo oxidative polymerization to produce electroactive materials with potential applications in electronics. scirp.org Additionally, their role in the development of novel inhibitors for biological targets, such as enzymes implicated in diseases like Alzheimer's, is an area of intense investigation. mdpi.com

Identification of Unexplored Avenues for Synthetic Innovation and Derivatization

While established methods for the synthesis of this compound exist, there remain several unexplored avenues for innovation. The development of more sustainable synthetic routes, perhaps utilizing greener solvents and catalysts, presents a significant opportunity. Furthermore, expanding the scope of derivatization reactions beyond simple modifications of the aldehyde group could lead to novel compounds with unique properties.

The strategic functionalization of the propyl chains, for instance, remains largely unexplored. Introducing additional functional groups onto these aliphatic chains could open up new possibilities for creating bifunctional molecules or for tethering the benzaldehyde core to polymers or surfaces. Moreover, the application of modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, to the preparation and derivatization of this compound could offer advantages in terms of reaction time, yield, and scalability.

Prospective Applications in Novel Materials and Chemical Technologies

The unique structural features of this compound and its derivatives suggest potential applications in a variety of advanced materials and chemical technologies. The presence of the alkoxy groups, for example, can enhance the solubility of derived molecules in organic solvents and influence their self-assembly properties. researchgate.net

One promising area is in the field of nonlinear optical (NLO) materials. Chromophores derived from substituted benzaldehydes have shown potential for second-order NLO applications. researchgate.net The dipropoxy substitution pattern in this compound could be leveraged to design novel chromophores with enhanced thermal stability and processability, making them suitable for integration into electro-optic devices. researchgate.net

Furthermore, the reactivity of the aldehyde group allows for its incorporation into various polymer backbones, leading to functional materials with tailored properties. For example, polymers incorporating substituted benzaldehyde moieties could find use as sensors, catalysts, or in controlled-release systems. The exploration of these and other potential applications will undoubtedly be a fruitful area of future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Dipropoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting hydroxyl groups on benzaldehyde derivatives with propoxy groups using propyl halides under alkaline conditions (e.g., K₂CO₃ in DMF) is a standard approach . Refluxing at 80–100°C for 12–18 hours optimizes substitution efficiency. Yield (e.g., ~65% in similar protocols ) depends on solvent polarity, catalyst choice, and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization from ethanol-water mixtures.

Q. How do substituent effects (e.g., propoxy groups) influence the solubility and stability of this compound?

  • Methodological Answer : The bulky propoxy groups at the 2- and 4-positions increase hydrophobicity, reducing water solubility (<1 mg/mL at 25°C) but enhancing solubility in organic solvents like ethanol, DCM, or DMSO . Stability studies should assess susceptibility to oxidation (e.g., via HPLC monitoring under ambient light/air) and hydrolysis (e.g., in acidic/basic aqueous solutions). UV-Vis spectroscopy can track aldehyde group degradation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and propoxy methylene/methyl groups at δ 1.0–1.5 (CH₃) and δ 3.5–4.0 (OCH₂) .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C stretches at 1250–1050 cm⁻¹ confirm the aldehyde and ether functionalities .
  • MS (EI) : Molecular ion peak [M]⁺ at m/z 222 (calculated for C₁₃H₁₈O₃).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) often arise from impurities or side reactions (e.g., aldol condensation). Strategies include:

  • Reproducibility Checks : Replicate syntheses under inert atmospheres (N₂/Ar) to rule out oxidation .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals to confirm regioselectivity .
  • High-Resolution MS (HRMS) : Differentiate between isobaric species (e.g., oxidation byproducts) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-donating propoxy groups direct electrophilic substitution to the para position. For coupling reactions:

  • Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl halides.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve catalyst stability.
  • Temperature Control : Reactions at 80–100°C minimize side products (e.g., diaryl ethers) .

Q. How does this compound perform in biological assays compared to its analogs (e.g., 4-hydroxybenzaldehyde)?

  • Methodological Answer : Structural modifications impact bioactivity:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). The propoxy groups may reduce polarity, enhancing membrane penetration .
  • Enzyme Inhibition : Compare IC₅₀ values for target enzymes (e.g., tyrosinase) using UV-based kinetic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.